Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate
Overview
Description
Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Preparation and Application in Diels‐Alder Reactions : Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate is involved in the preparation and subsequent Diels‐Alder reaction of a 2‐amido substituted furan, demonstrating its role in organic synthesis and the formation of complex molecular structures (Padwa, Brodney, & Lynch, 2003).
Structural Characterization : This compound's structure has been characterized using advanced techniques like 2D Heteronuclear NMR experiments, highlighting its significance in chemical research (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Use in Synthesizing Pharmaceutical Intermediates : It's used in the process development and synthesis of pharmaceutical intermediates, as seen in the synthesis of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Role in Organic Letters : The compound is also used in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are important building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Application in Photocatalysis : Its derivatives are used in photoredox-catalyzed amination of o-hydroxyarylenaminones, proving its utility in photocatalyzed protocols (Wang et al., 2022).
Role in Dehydrogenative Coupling : The compound plays a role in the dehydrogenative coupling of aldehydes with N-hydroxyimides, underlining its use in synthetic organic chemistry (Dai, Wang, Qu, & Kang, 2021).
Mechanism of Action
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes .
Mode of Action
It’s known that the tert-butyl group can be used as a functional group in strategic synthetic planning for complex molecular architectures .
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group has been used in the preparation of nα-protected amino acid esters, which could potentially impact bioavailability .
Result of Action
The tert-butyl group has been shown to be effective for the chemical modification of tert-butyl c h bonds .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxyimino-3-phenylpropan-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-12(10-15-18)9-11-7-5-4-6-8-11/h4-8,10,12,18H,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINQFXDWRSOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-57-8 | |
Record name | 1,1-Dimethylethyl N-[1-[(hydroxyimino)methyl]-2-phenylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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